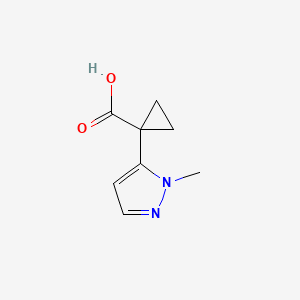
1-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid is a chemical compound that has garnered significant attention in scientific research. It is known for its unique structure, which combines a pyrazole ring with a cyclopropane carboxylic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid can be synthesized through a multi-step process. One common method involves the reaction of pyrazole with acetone to form 1-methyl-1H-pyrazole. This intermediate is then reacted with a chlorinated alkyl carboxylic acid to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, it is believed that the compound can modulate enzyme activity and receptor binding, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(5-methyl-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid: This compound has a similar structure but differs in the position of the methyl group on the pyrazole ring.
1-Boc-pyrazole-4-boronic acid pinacol ester: Another related compound used in organic synthesis.
Uniqueness
1-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring and a cyclopropane carboxylic acid moiety makes it a valuable intermediate in various synthetic pathways .
Properties
Molecular Formula |
C8H10N2O2 |
|---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
1-(2-methylpyrazol-3-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H10N2O2/c1-10-6(2-5-9-10)8(3-4-8)7(11)12/h2,5H,3-4H2,1H3,(H,11,12) |
InChI Key |
JOXKSNTXPNCTEV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C2(CC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


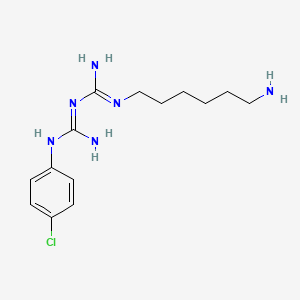
![Methyl 4-[(6-methylpyridin-2-yl)oxy]benzoate](/img/structure/B15293329.png)
![[(2R)-2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]carbamoyl]-4,4-diphenylbutyl]-[(1R)-1-amino-3-phenylpropyl]phosphinic acid](/img/structure/B15293330.png)

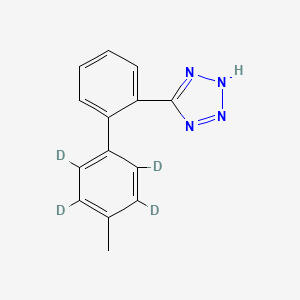
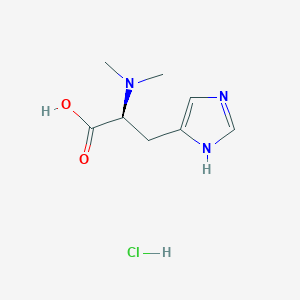
![4-[2-(5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)-2-oxiranyl]benzoic acid](/img/structure/B15293361.png)

![6-Methoxy-N,N-dimethyl-3-[1-(2-pyridinyl)ethyl]-1H-indene-2-ethanamine](/img/structure/B15293377.png)
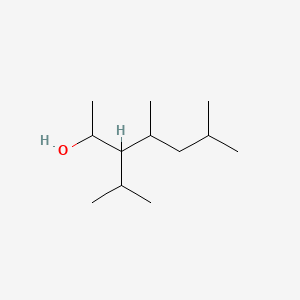
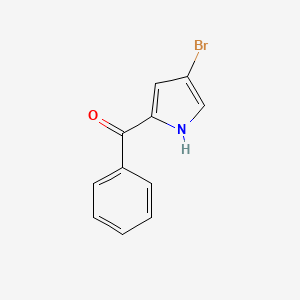
![2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B15293388.png)
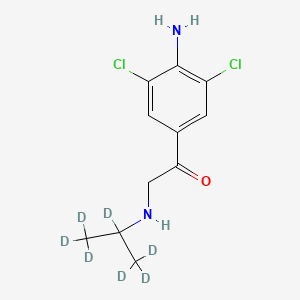
![(S)-2-[(1,1'-Biphenyl)-2-yloxy]propanoic Acid](/img/structure/B15293406.png)
